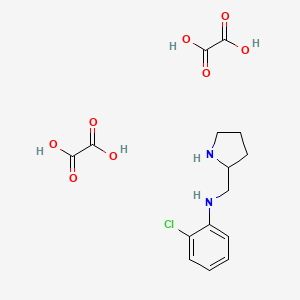
1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine
Overview
Description
1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H12ClN3 and its molecular weight is 221.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds Synthesis
The chemistry of pyrazoline derivatives, such as 1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine, is significant in synthesizing various heterocyclic compounds. These compounds serve as building blocks for creating a wide range of heterocycles, including pyrazolo-imidazoles, thiazoles, and others, due to their unique reactivity. The synthesis of these heterocyclic compounds is crucial for developing new chemical entities with potential applications in pharmaceuticals, dyes, and materials science. The exploration of pyrazoline chemistry has led to innovative transformations, offering mild reaction conditions for generating versatile products from a broad spectrum of precursors (Gomaa & Ali, 2020).
Pharmacological Applications
The synthesis and exploration of pyrazoline derivatives have been extensively studied for their significant pharmacological activities. Pyrazolines are recognized for their potential as versatile pharmacophores in drug discovery, showing a wide array of biological effects, including anticancer properties. These compounds have been investigated for their roles in various therapeutic areas, highlighting the importance of pyrazoline scaffolds in medicinal chemistry. The development of new pyrazoline-based anticancer agents showcases the scaffold's applicability in creating effective therapeutic agents (Ray et al., 2022).
Analytical Chemistry and Food Safety
In the context of analytical chemistry and food safety, the study of heterocyclic aromatic amines (HAAs) like this compound is pivotal. HAAs, including pyrazoline derivatives, are evaluated for their formation during food processing and their potential health risks. The analysis of HAAs and their metabolites in biological matrices, foodstuff, and beverages is essential for understanding their biological effects and exposure levels. This research area focuses on developing sensitive and selective analytical methods for detecting HAAs, contributing to food safety and public health measures (Teunissen et al., 2010).
Environmental Chemistry
Parabens, structurally related to pyrazoline derivatives, have been studied for their occurrence, fate, and behavior in aquatic environments. These studies are crucial for understanding the environmental impact of widely used preservatives, including their biodegradability and persistence in water bodies. Research on parabens contributes to the broader field of environmental chemistry, focusing on emerging contaminants and their effects on ecosystems (Haman et al., 2015).
Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-7-3-4-9(6-10(7)12)15-11(13)5-8(2)14-15/h3-6H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSIXJBWUWRVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=N2)C)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359059 | |
| Record name | 1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866472-29-9 | |
| Record name | 1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















